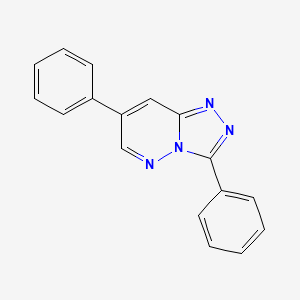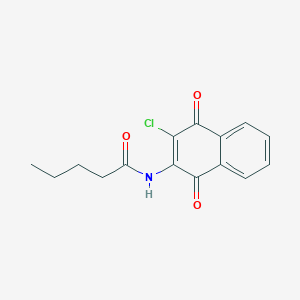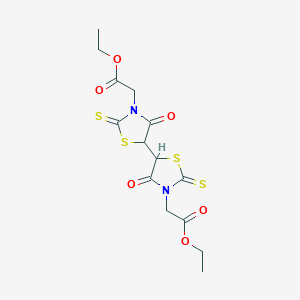
Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound with a unique structure that includes thiazolidine rings and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine rings, followed by the introduction of the dioxo and dithioxo groups. The final step involves the esterification of the compound to form the diacetate ester. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl oxalate, under conditions such as reflux and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidine rings and functional groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This compound can modulate biochemical pathways, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
- 3,3’-Diethyl-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-4,4’-dione
Uniqueness
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its combination of thiazolidine rings and multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
93046-02-7 |
|---|---|
Fórmula molecular |
C14H16N2O6S4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h9-10H,3-6H2,1-2H3 |
Clave InChI |
FZKBVGSMNBULBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


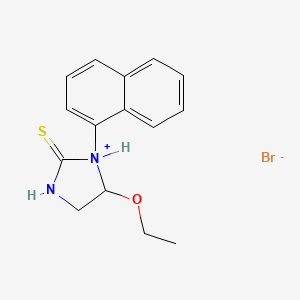
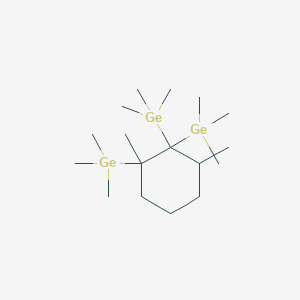

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
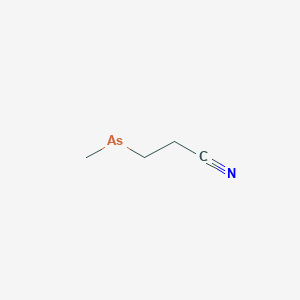
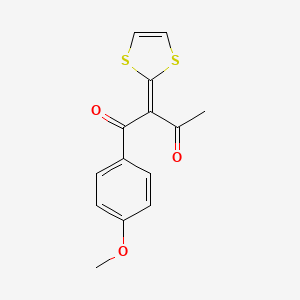

![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
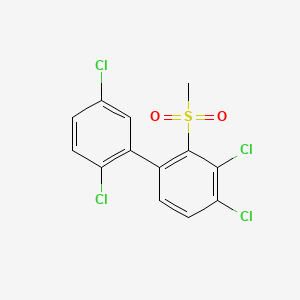

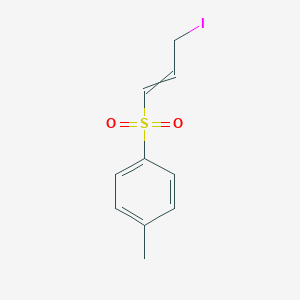
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
